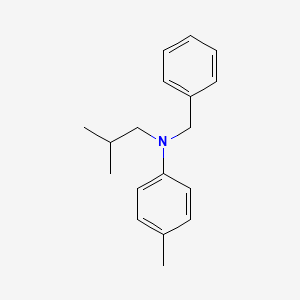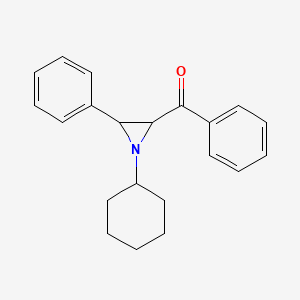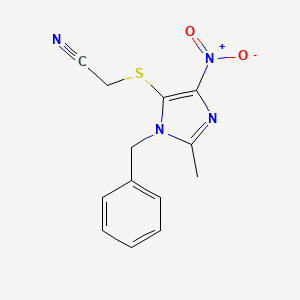![molecular formula C16H26O3 B14170297 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol CAS No. 923275-93-8](/img/structure/B14170297.png)
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes phenoxy and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the formation of the ethoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethanol
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethanamine
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethoxyethanol
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
923275-93-8 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H26O3/c1-12(2)14-6-5-7-15(13(3)4)16(14)19-11-10-18-9-8-17/h5-7,12-13,17H,8-11H2,1-4H3 |
Clave InChI |
SQMQBWYYBKMAMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
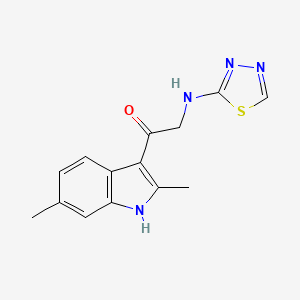
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
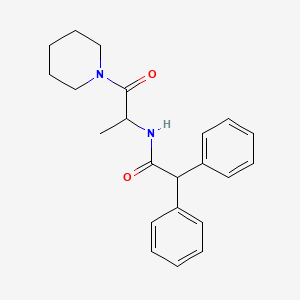
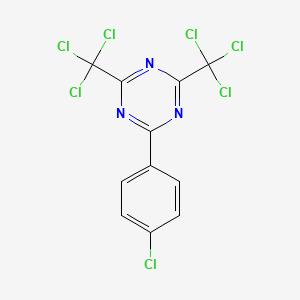
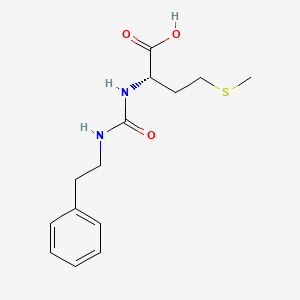
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
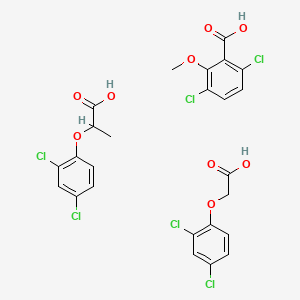
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
